(Ala11,D-Leu15)-Orexin B (human)

描述

(Ala11,D-Leu15)-Orexin B (human) is a modified peptide derived from the orexin B peptide, which is involved in regulating arousal, wakefulness, and appetite. Orexin peptides are neuropeptides produced in the hypothalamus and play a crucial role in the sleep-wake cycle and energy homeostasis.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (Ala11,D-Leu15)-Orexin B (human) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling Reactions: Using reagents like HBTU or DIC to activate carboxyl groups for peptide bond formation.

Deprotection Steps: Removing protecting groups from amino acids to allow for subsequent coupling.

Cleavage from Resin: Using strong acids like trifluoroacetic acid (TFA) to release the peptide from the resin.

Industrial Production Methods

Industrial production of peptides like (Ala11,D-Leu15)-Orexin B (human) follows similar principles but on a larger scale, often employing automated peptide synthesizers and optimized protocols to ensure high yield and purity.

化学反应分析

Types of Reactions

Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues.

Reduction: Disulfide bonds in peptides can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues in peptides can be substituted through mutagenesis or chemical modification.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, performic acid.

Reducing Agents: DTT, tris(2-carboxyethyl)phosphine (TCEP).

Substitution Reagents: Site-directed mutagenesis kits, chemical modifiers like N-ethylmaleimide.

Major Products Formed

Oxidation: Sulfoxides, sulfonic acids.

Reduction: Free thiol groups.

Substitution: Modified peptides with altered amino acid sequences.

科学研究应用

(Ala11,D-Leu15)-Orexin B (human) is used in various research fields:

Chemistry: Studying peptide synthesis and modification techniques.

Biology: Investigating the role of orexin peptides in physiological processes.

Medicine: Exploring potential therapeutic applications for sleep disorders, obesity, and other conditions related to orexin signaling.

Industry: Developing peptide-based drugs and diagnostic tools.

作用机制

(Ala11,D-Leu15)-Orexin B (human) exerts its effects by binding to orexin receptors (OX1R and OX2R) on the surface of target cells. This binding activates intracellular signaling pathways, including the phospholipase C (PLC) pathway and the adenylate cyclase (AC) pathway, leading to increased intracellular calcium levels and cyclic AMP (cAMP) production. These signaling events ultimately influence neuronal activity and physiological responses.

相似化合物的比较

Similar Compounds

Orexin A: Another orexin peptide with similar functions but different receptor affinities.

Unmodified Orexin B: The natural form of orexin B without modifications.

Other Modified Orexin Peptides: Variants with different amino acid substitutions.

Uniqueness

(Ala11,D-Leu15)-Orexin B (human) is unique due to its specific amino acid substitutions (alanine at position 11 and D-leucine at position 15), which may alter its receptor binding affinity, stability, and biological activity compared to other orexin peptides.

生物活性

(Ala11,D-Leu15)-Orexin B is a synthetic analog of orexin B, designed to selectively activate the orexin-2 receptor (OX2R) while exhibiting minimal activity on the orexin-1 receptor (OX1R). This compound has garnered significant attention in the field of neurobiology due to its potential implications in sleep regulation, appetite control, and various neurodegenerative disorders. This article delves into the biological activity of (Ala11,D-Leu15)-Orexin B, highlighting its pharmacological properties, receptor selectivity, and relevant case studies.

Receptor Selectivity and Potency

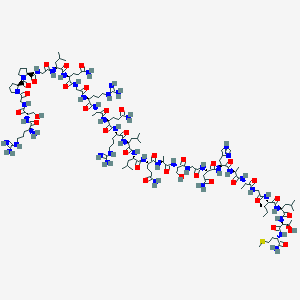

(Ala11,D-Leu15)-Orexin B has been characterized as a highly potent and selective agonist for OX2R. Research indicates that it displays a 400-fold selectivity for OX2R over OX1R. The effective concentration (EC50) values for this compound are:

| Receptor Type | EC50 (nM) |

|---|---|

| OX2R | 0.13 |

| OX1R | 52 |

This remarkable selectivity allows for targeted therapeutic applications without the side effects associated with OX1R activation .

The mechanism by which (Ala11,D-Leu15)-Orexin B exerts its effects involves the mobilization of intracellular calcium ions in cells expressing OX2R. Studies have shown that this compound can significantly increase intracellular calcium levels, indicating robust receptor activation . Furthermore, it has been observed that the application of (Ala11,D-Leu15)-Orexin B leads to depolarization of neurons in the ventrolateral periaqueductal gray (vlPAG), a brain region implicated in pain modulation and arousal .

In Vivo Effects

In vivo studies have demonstrated that (Ala11,D-Leu15)-Orexin B influences various physiological responses. For instance, it has been shown to induce an increase in plasma adrenocorticotropic hormone (ACTH) levels, suggesting its role in stress responses and metabolic regulation . Additionally, it has been implicated in modulating sleep-wake cycles, making it a candidate for treating disorders such as insomnia .

Study 1: Neurophysiological Effects

A study conducted on rat vlPAG neurons revealed that application of (Ala11,D-Leu15)-Orexin B at concentrations of 100-300 nM resulted in significant membrane depolarization. This effect was dose-dependent and was not reversed by selective OX1R antagonists, confirming its action through OX2R . The findings suggest that (Ala11,D-Leu15)-Orexin B may play a critical role in modulating neuronal excitability.

Study 2: Apoptotic Effects

Research investigating the apoptotic effects of orexins found that (Ala11,D-Leu15)-Orexin B promotes cell death in specific cancer cell lines through a caspase-dependent pathway. This study highlighted the potential use of orexin analogs in cancer therapy, particularly in targeting cells expressing OX2R .

Study 3: Sleep Regulation

In a controlled trial assessing sleep patterns in rodents, administration of (Ala11,D-Leu15)-Orexin B resulted in enhanced sleep duration and quality compared to control groups. This aligns with its role as a selective agonist for the OX2R, which is known to be involved in promoting sleep .

属性

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]pentanediamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C120H206N44O35S/c1-17-60(10)93(115(197)158-77(44-59(8)9)113(195)162-94(65(15)167)116(198)150-68(95(126)177)34-40-200-16)161-91(175)51-137-96(178)61(11)143-97(179)62(12)146-108(190)78(45-66-47-133-55-142-66)157-112(194)79(46-87(125)171)149-89(173)49-139-102(184)80(53-165)159-99(181)64(14)145-105(187)72(29-32-85(123)169)154-110(192)75(42-57(4)5)156-111(193)76(43-58(6)7)155-106(188)70(25-20-37-136-120(131)132)152-107(189)73(30-33-86(124)170)151-98(180)63(13)144-104(186)69(24-19-36-135-119(129)130)147-88(172)48-138-101(183)71(28-31-84(122)168)153-109(191)74(41-56(2)3)148-90(174)50-140-114(196)82-26-21-39-164(82)117(199)83-27-22-38-163(83)92(176)52-141-103(185)81(54-166)160-100(182)67(121)23-18-35-134-118(127)128/h47,55-65,67-83,93-94,165-167H,17-46,48-54,121H2,1-16H3,(H2,122,168)(H2,123,169)(H2,124,170)(H2,125,171)(H2,126,177)(H,133,142)(H,137,178)(H,138,183)(H,139,184)(H,140,196)(H,141,185)(H,143,179)(H,144,186)(H,145,187)(H,146,190)(H,147,172)(H,148,174)(H,149,173)(H,150,198)(H,151,180)(H,152,189)(H,153,191)(H,154,192)(H,155,188)(H,156,193)(H,157,194)(H,158,197)(H,159,181)(H,160,182)(H,161,175)(H,162,195)(H4,127,128,134)(H4,129,130,135)(H4,131,132,136)/t60-,61-,62-,63-,64-,65+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,93-,94-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURUUKNICBOUOQ-JNZZMZGCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CNC=N1)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C2CCCN2C(=O)C3CCCN3C(=O)CNC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C120H206N44O35S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2857.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。